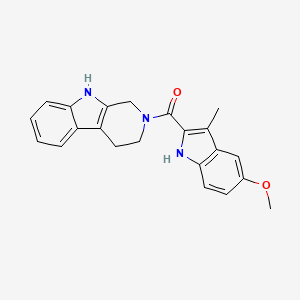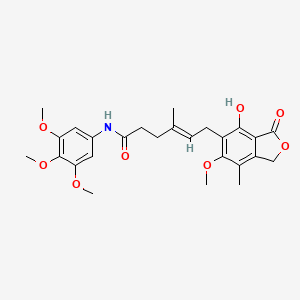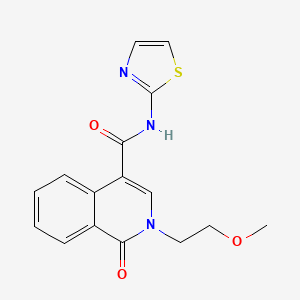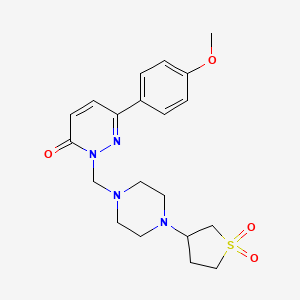
(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic molecule that combines structural elements from both the indole and beta-carboline families. These families are known for their significant biological activities and presence in various natural products and synthetic drugs. The indole moiety is a common structure in many bioactive compounds, while the beta-carboline structure is often found in alkaloids with diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Beta-Carboline Moiety: The beta-carboline structure can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling of Indole and Beta-Carboline: The final step involves coupling the indole and beta-carboline moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can interact with serotonin receptors, while the beta-carboline structure may inhibit monoamine oxidase (MAO) enzymes. These interactions can modulate neurotransmitter levels and influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
(5-methoxy-3-methyl-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: can be compared with other indole and beta-carboline derivatives:
Indole Derivatives: Compounds like tryptophan and serotonin share the indole structure and are known for their roles in biological processes.
Beta-Carboline Derivatives: Harmine and harmaline are beta-carboline alkaloids with psychoactive properties and MAO inhibitory effects.
The uniqueness of This compound lies in its combined structural features, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5-methoxy-3-methyl-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-13-17-11-14(27-2)7-8-19(17)24-21(13)22(26)25-10-9-16-15-5-3-4-6-18(15)23-20(16)12-25/h3-8,11,23-24H,9-10,12H2,1-2H3 |
InChI Key |
IDBMDGOFYZZDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethylphenyl)-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B11006345.png)

![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11006356.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006360.png)
![N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11006361.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11006386.png)
![N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006391.png)



![N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006407.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B11006420.png)
